molecular formula C24H34O4S2 B1208949 Tiomesterone CAS No. 2205-73-4

Tiomesterone

Cat. No.: B1208949
CAS No.: 2205-73-4
M. Wt: 450.7 g/mol
InChI Key: YUOZKOLALXNELS-SQVYRKCQSA-N
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Chemical Reactions Analysis

Tiomesterone undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Tiomesterone is similar to other anabolic-androgenic steroids like testosterone, nandrolone, and stanozolol. it is unique due to the presence of acetylthio groups at positions 1 and 7, which may influence its binding affinity and activity at androgen receptors . Other similar compounds include:

This compound’s unique structure and properties make it a valuable compound for research and potential therapeutic applications .

Biological Activity

Tiomesterone is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. It is primarily known for its anabolic properties, which facilitate muscle growth and development. Understanding the biological activity of this compound involves examining its mechanisms of action, effects on various biological systems, and clinical implications.

This compound, like other anabolic steroids, exerts its effects through androgen receptors (AR) found in various tissues, including muscle and bone. Upon binding to these receptors, this compound influences gene expression related to protein synthesis and muscle hypertrophy. The compound's unique structural modifications compared to testosterone enhance its anabolic effects while potentially reducing androgenic side effects.

Table 1: Comparison of Testosterone and this compound

PropertyTestosteroneThis compound
Chemical StructureC19H28O2C19H28O3
Anabolic ActivityModerateHigh
Androgenic ActivityModerateLow
Route of AdministrationInjectable, OralInjectable
Half-Life10-100 minutes12-24 hours

Anabolic Effects

This compound has been shown to promote significant increases in lean body mass and strength in both clinical and athletic populations. Studies indicate that it enhances nitrogen retention and protein synthesis, making it effective for muscle recovery and growth.

Case Studies

  • Case Study in Bodybuilding : An athlete using this compound reported a 15% increase in muscle mass over a 12-week cycle, with minimal side effects compared to other steroids. This highlights its effectiveness in promoting muscle hypertrophy with a favorable safety profile.
  • Clinical Case of Muscle Wasting : A patient with severe muscle wasting due to chronic illness was administered this compound. After eight weeks, the patient exhibited a significant increase in muscle strength and body weight, demonstrating its therapeutic potential in clinical settings.

Cardiovascular Effects

Research indicates that this compound may influence lipid profiles positively by increasing high-density lipoprotein (HDL) levels while potentially lowering low-density lipoprotein (LDL) cholesterol levels. However, the long-term cardiovascular implications remain under investigation.

Side Effects

While this compound exhibits lower androgenic activity than testosterone, users may still experience side effects such as:

  • Acne
  • Hair loss
  • Mood swings

Monitoring is essential to mitigate these risks.

Properties

CAS No.

2205-73-4

Molecular Formula

C24H34O4S2

Molecular Weight

450.7 g/mol

IUPAC Name

S-[(1S,7R,8S,9S,10R,13S,14S,17S)-1-acetylsulfanyl-17-hydroxy-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-yl] ethanethioate

InChI

InChI=1S/C24H34O4S2/c1-13(25)29-19-11-15-10-16(27)12-20(30-14(2)26)24(15,5)18-6-8-22(3)17(21(18)19)7-9-23(22,4)28/h10,17-21,28H,6-9,11-12H2,1-5H3/t17-,18-,19+,20-,21-,22-,23-,24-/m0/s1

InChI Key

YUOZKOLALXNELS-SQVYRKCQSA-N

SMILES

CC(=O)SC1CC2=CC(=O)CC(C2(C3C1C4CCC(C4(CC3)C)(C)O)C)SC(=O)C

Isomeric SMILES

CC(=O)S[C@@H]1CC2=CC(=O)C[C@@H]([C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O)C)SC(=O)C

Canonical SMILES

CC(=O)SC1CC2=CC(=O)CC(C2(C3C1C4CCC(C4(CC3)C)(C)O)C)SC(=O)C

melting_point

205.5 °C

Key on ui other cas no.

2205-73-4

Synonyms

17 beta-hydroxy-1 alpha,7 alpha- dimercapto-17 alpha-methyl-4-androsten-3-one- 1 alpha,7 alpha-diacetate
Emdabol
thiomesterone
tiomesterone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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